molecular formula C12H14O2 B5115552 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

Cat. No. B5115552
M. Wt: 190.24 g/mol
InChI Key: JENHLSGTOXISDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine (THID) is a complex organic molecule that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields. THID is a bicyclic compound that contains two fused rings and a dioxine group. This molecule has been synthesized using several methods, and its synthesis has been optimized to produce high yields and purity.

Mechanism of Action

The mechanism of action of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is not fully understood, but it is believed to act on several molecular targets. In cancer cells, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In Parkinson's disease, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to induce DNA damage and inhibit DNA repair mechanisms. 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has also been shown to inhibit angiogenesis, a process that is essential for the growth and spread of tumors. In Alzheimer's disease, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. In Parkinson's disease, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine. In medicinal chemistry, the development of new derivatives of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine with improved pharmacological properties is an area of active research. In material science, the synthesis of new materials using 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine as a building block is an area of interest. In organic synthesis, the development of new methods for the synthesis of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine and its derivatives is an area of active research. Additionally, the investigation of the mechanism of action of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine and its derivatives is an area of interest, which may lead to the discovery of new molecular targets for the treatment of various diseases.

Synthesis Methods

2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be synthesized using several methods, including cyclization of substituted 2-phenylindan-1-ones, reduction of 2,3-dihydro-1H-inden-1-ones, and oxidative cyclization of 2-(2-phenylethyl)phenols. The most efficient method for the synthesis of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is the cyclization of substituted 2-phenylindan-1-ones using Lewis acid catalysts such as aluminum chloride or zinc chloride. This method yields 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine in high purity and yield.

Scientific Research Applications

2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In material science, 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-13-7-10-6-9-4-2-3-5-11(9)12(10)14-8/h2-5,8,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENHLSGTOXISDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2CC3=CC=CC=C3C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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